molecular formula C18H24N5O8P B1261111 butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester

butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester

Cat. No. B1261111
M. Wt: 469.4 g/mol
InChI Key: ZKSUYDZTGVUZGX-VBJMPTANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester is a member of purines.

Scientific Research Applications

1. Synthesis and Screening Substrates for Enzyme Evolution Butanoic acid derivatives have been utilized in the synthesis of screening substrates for the directed evolution of enzymes. For instance, the stereoselective synthesis of two epimeric screening substrates for sialic acid aldolase evolution was described, demonstrating the chemical versatility of these compounds in facilitating enzyme research (Woodhall, Williams, Berry, & Nelson, 2005).

2. Antimicrobial Activity Research has been conducted on the synthesis of butanoic acid derivatives and their antimicrobial activities. For example, studies on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones revealed insights into their potential as antimicrobial agents (Sharma, Sharma, & Rane, 2004).

3. Organophosphorus Compounds Studies Butanoic acid derivatives have been important in the study of organophosphorus compounds. Research explored the reaction of unsubstituted and 2-monosubstituted 3-oxo esters with certain compounds, contributing to the field of organophosphorus chemistry (Pedersen & Lawesson, 1974).

4. Molecular Synthesis and Analysis The efficient synthesis and mechanistic study of butanoic acid derivatives are critical in organic chemistry. For instance, the synthesis of 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid from butanoic acid derivatives exemplifies their role in synthetic pathways (Sanchez, 1990).

5. Integrin Inhibitor for Pulmonary Fibrosis Treatment The development of integrin inhibitors for treating idiopathic pulmonary fibrosis involves butanoic acid derivatives. A study detailed the synthesis of a series of butanoic acid derivatives, highlighting their medical significance (Procopiou et al., 2018).

6. Application in Agricultural Chemistry Butanoic acid derivatives are also significant in agricultural chemistry. For instance, the hydroformylation-amidocarbonylation of methylvinylphosphinate for the synthesis of glufosinate, an important herbicide, is an application in this field (Sakakura, Huang, & Tanaka, 1991).

7. Multicomponent Chemical Reactions The versatility of butanoic acid derivatives is also evident in their use in multicomponent chemical reactions, such as in the synthesis of spiro-condensed dihydropyranones (Komogortsev et al., 2019).

8. Inhibition of Enzymatic Activity These compounds have been studied for their ability to inhibit certain enzymes. For example, the inhibition of mushroom tyrosinase by kojic acid derivatives of butanoic acid was explored, which is significant in biochemistry and pharmacology (Kaatz, Streffer, Wollenberger, & Peter, 1999).

9. Research in Fluorine Chemistry Butanoic acid derivatives are also used in fluorine chemistry, as seen in the synthesis and reactions of certain fluorinated compounds (Pimenova et al., 2003).

10. Nuclear Medicine and Biology In nuclear medicine, butanoic acid derivatives are used in the synthesis of radiolabeled compounds, exemplifying their significance in medical imaging and treatment monitoring (Basuli et al., 2012).

properties

Product Name

butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester

Molecular Formula

C18H24N5O8P

Molecular Weight

469.4 g/mol

IUPAC Name

[(4aS,5R,6R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphinin-5-yl] butanoate

InChI

InChI=1S/C18H24N5O8P/c1-3-5-11(24)22-15-13-16(20-8-19-15)23(9-21-13)17-14(29-12(25)6-4-2)10-7-28-32(26,27)31-18(10)30-17/h8-10,14,17-18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24)/t10-,14+,17+,18+/m0/s1

InChI Key

ZKSUYDZTGVUZGX-VBJMPTANSA-N

Isomeric SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]4COP(=O)(O[C@H]4O3)O)OC(=O)CCC

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4COP(=O)(OC4O3)O)OC(=O)CCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester
Reactant of Route 2
Reactant of Route 2
butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester
Reactant of Route 3
butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester
Reactant of Route 4
Reactant of Route 4
butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester
Reactant of Route 5
Reactant of Route 5
butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester
Reactant of Route 6
butanoic acid [(4aS,5R,6R,7aR)-2-hydroxy-2-oxo-6-[6-(1-oxobutylamino)-9-purinyl]-4a,5,6,7a-tetrahydro-4H-furo[2,3-d][1,3,2]dioxaphosphorin-5-yl] ester

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